4-Hydroxyospemifene is a derivative of ospemifene, which is a selective estrogen receptor modulator (SERM) used primarily in the treatment of menopausal symptoms and breast cancer. It is classified under the broader category of non-steroidal estrogenic compounds, which interact with estrogen receptors in various tissues to exert therapeutic effects. The compound's efficacy and safety profile make it a subject of ongoing research in oncology and gynecology.
4-Hydroxyospemifene is synthesized from ospemifene, which is commercially available and produced by pharmaceutical companies such as Lipomed AG and Orion Corporation. The compound falls under the classification of SERMs, which are designed to mimic or block estrogen's effects selectively in different tissues. This selectivity allows for therapeutic benefits in conditions like breast cancer while minimizing adverse effects associated with traditional hormone replacement therapies.
The synthesis of 4-hydroxyospemifene typically involves the hydroxylation of ospemifene at the 4-position on the phenolic ring. Various methods can be employed for this transformation:
In one reported synthesis method, ospemifene was reacted with a hydroxylating agent under acidic conditions, leading to the formation of 4-hydroxyospemifene with moderate yields. The reaction conditions need careful optimization to balance yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and product purity .
4-Hydroxyospemifene has a molecular formula of CHClO and features a phenolic hydroxyl group that enhances its interaction with estrogen receptors. The structural representation includes:
The molecular weight of 4-hydroxyospemifene is approximately 404.91 g/mol. Its structural characteristics can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .
4-Hydroxyospemifene participates in several chemical reactions typical for phenolic compounds:
The reactivity of the hydroxyl group allows for various functionalizations, which can be explored in synthetic organic chemistry. For instance, oxidation reactions can be conducted using mild oxidizing agents like hydrogen peroxide or potassium permanganate .
4-Hydroxyospemifene acts primarily through selective binding to estrogen receptors, particularly estrogen receptor alpha and beta. Its mechanism involves:
Studies have shown that 4-hydroxyospemifene exhibits a unique profile compared to other SERMs, indicating potential for both therapeutic benefits and reduced side effects .
Relevant analytical data can be obtained through methods such as infrared spectroscopy (IR), mass spectrometry (MS), and NMR spectroscopy .
4-Hydroxyospemifene has several potential applications:
Systematic Nomenclature:4-Hydroxyospemifene is formally designated as 4-[(4Z)-3-chloro-1-{4-(2-hydroxyethoxy)phenylmethylene}propyl]phenol under IUPAC conventions. This name defines its core triphenylethylene scaffold, the Z-configuration of the olefin bond, the para-hydroxylated phenyl group, and the 2-hydroxyethoxy side chain. The numeral "4" specifies the position of the phenolic hydroxyl group on the terminal phenyl ring [8].
Molecular Composition:The compound has the empirical formula C₂₄H₂₃ClO₃, corresponding to a molecular weight of 394.90 g/mol. Key structural features include:
Chemical Identifiers:
Chiral Centers and Configurational Complexity:4-Hydroxyospemifene contains one tetrahedral stereocenter at the carbon bearing the hydroxylated phenyl group (C1 of the propyl chain). The four distinct substituents at this center are:
Stereoisomerism:
R/S Assignment Protocol:1. Priority Ranking:- OH-C₆H₄- (Priority 1: O highest atomic number)- Triphenylethylene-C= (Priority 2: C attached to O, C, C)- ClCH₂CH₂- (Priority 3: C attached to Cl, H, H)- H (Priority 4)2. Spatial Orientation: When the H atom (lowest priority) faces away, the sequence OH-C₆H₄- → Triphenylethylene-C= → ClCH₂CH₂- traces a clockwise path, signifying the R-enantiomer. The mirror image is S-configured [1] [9].
Absence of Meso Forms: Unlike molecules with two identical chiral centers (e.g., tartaric acid), 4-hydroxyospemifene lacks internal symmetry planes and cannot form meso structures [1].
Solubility and Partitioning:As a phenolic compound, 4-hydroxyospemifene exhibits pH-dependent solubility:
Thermal and Spectral Properties:
Solid-State Behavior:
Table 1: Key Physicochemical Parameters of 4-Hydroxyospemifene
Property | Value/Prediction | Method/Notes |
---|---|---|
Molecular Formula | C₂₄H₂₃ClO₃ | Empirical confirmation |
Molecular Weight | 394.90 g/mol | Mass spectrometry |
Aqueous Solubility (pH 7) | <0.1 mg/mL | Shake-flask method |
LogP | 5.2 ± 0.5 | Computational prediction |
pKa (phenolic OH) | 10.24 ± 0.15 | Potentiometric titration prediction |
Hydrogen Bond Donors | 2 | Phenolic + aliphatic OH groups |
Structural Divergence:The primary distinction lies in the para-hydroxylation of ospemifene’s terminal phenyl ring. This modification:
Receptor Binding Implications:
Pharmacological Differentiation:
Table 2: Structural and Functional Comparison with Ospemifene
Property | 4-Hydroxyospemifene | Ospemifene | Biological Consequence |
---|---|---|---|
IUPAC Name | 4-[(4Z)-3-chloro-1-{4-(2-hydroxyethoxy)phenylmethylene}propyl]phenol | (Z)-2-{4-[1-(4-chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethoxy}ethanol | Metabolite vs. prodrug distinction |
Key Functional Group | Phenolic OH (pKa ~10.2) | Non-hydroxylated phenyl | Enhanced ER binding via H-bond donation |
ERα Binding Affinity | IC₅₀ ≈ 50 nM | IC₅₀ ≈ 500 nM | Greater contribution to SERM activity |
LogP | ~5.2 | ~6.5 | Altered tissue distribution |
Vaginal Epithelium Effect | Mucification and thickening | Similar activity | Shared efficacy in VVA treatment |
Metabolic Interrelationship:Cytochrome P450 enzymes (CYP2C9/19, CYP3A4) catalyze ospemifene’s para-hydroxylation, generating 4-hydroxyospemifene as the primary active metabolite. Plasma concentrations in humans correlate with ospemifene dosing, confirming its role in therapeutic effects [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: